N-(2-Biphenylyl)phthalic acid imide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
14835-59-7 |
|---|---|
Molecular Formula |
C20H13NO2 |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
2-(2-phenylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C20H13NO2/c22-19-16-11-4-5-12-17(16)20(23)21(19)18-13-7-6-10-15(18)14-8-2-1-3-9-14/h1-13H |
InChI Key |
NGYOQODFXPCRIQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4C3=O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4C3=O |
Other CAS No. |
14835-59-7 |
Origin of Product |
United States |
Contextualization Within N Aryl Phthalimide Chemistry and Its Significance
N-aryl phthalimides represent a significant class of cyclic imides that are recognized for their versatility as building blocks in organic synthesis. know-todays-news.comacs.org This class of compounds is foundational to the development of numerous pharmaceuticals, agrochemicals, and functional materials. know-todays-news.comacs.org Prominent examples include the drug thalidomide, used in the treatment of multiple myeloma, and apremilast, a medication for psoriatic arthritis, both of which contain the phthalimide (B116566) core structure. know-todays-news.com Beyond medicinal applications, these compounds are integral as dyes, catalysts, and components in the production of advanced polymers. know-todays-news.com
Traditionally, the synthesis of N-aryl phthalimides is achieved through the condensation reaction of phthalic anhydride (B1165640) with an aniline (B41778) derivative, a process that often necessitates harsh reaction conditions, such as high temperatures. researchgate.netchemrxiv.orgnih.gov In recent years, significant research efforts have been directed towards developing milder and more efficient synthetic routes. chemrxiv.orgnih.gov A notable advancement is the development of organocatalytic strategies, particularly those using N-heterocyclic carbenes (NHCs). know-todays-news.comresearchgate.net These modern methods allow the synthesis to proceed under mild conditions, offering high yields and enantioselectivities, which is particularly important for producing molecules with specific three-dimensional arrangements (atroposelective synthesis). know-todays-news.comresearchgate.netchemrxiv.org The development of these efficient synthetic methodologies highlights the continued importance of N-aryl phthalimides and the scientific drive to access these valuable molecular architectures. know-todays-news.com
Scope of Academic Inquiry for N 2 Biphenylyl Phthalic Acid Imide
The scope of inquiry includes:
Synthesis and Derivatization: Research explores efficient methods for its preparation, moving from traditional high-temperature condensations to modern catalytic approaches that offer greater control and milder conditions. researchgate.netresearchgate.net
Structural Analysis: A significant part of the research involves determining the compound's precise three-dimensional structure through techniques like single-crystal X-ray analysis. acs.org The ortho-substitution creates steric hindrance that forces the two phenyl rings of the biphenyl (B1667301) group and the phthalimide (B116566) ring system into a twisted, non-planar arrangement. This C-N axial chirality makes it a target for atroposelective synthesis, where one specific rotational isomer (atropisomer) is formed selectively. know-todays-news.comchemrxiv.org
Material Properties: Investigations extend to the compound's potential use in materials science. For instance, the related para-isomer, N-(4-Biphenylyl)phthalic acid imide, has been studied for its potential application in organic light-emitting diodes (OLEDs). Research on the ortho-isomer would similarly probe its photophysical properties, such as fluorescence, and its thermal stability, which are critical for applications in electronics and specialty polymers. rsc.org The unique packing of these molecules in the solid state, influenced by their twisted shape, is also a key area of study.
Fundamental Research Questions Driving Inquiry into the Compound
Direct Imide Formation via Cyclodehydration Pathways
The most common and direct route to N-aryl phthalimides involves the formation of the imide ring through a cyclodehydration reaction. This can be achieved from precursor amic acids or by the direct condensation of phthalic anhydride (B1165640) with aromatic amines.
Synthesis from Precursor Amic Acids
The synthesis of N-aryl phthalimides can proceed through the formation of an intermediate phthalamic acid. nih.gov This amic acid is then subjected to cyclodehydration to yield the final imide. The initial step involves the reaction of phthalic anhydride with an aniline (B41778) derivative. nih.govchemrxiv.org This is followed by an in-situ activation of the phthalamic acid, often using an activating agent like pivaloyl chloride, and subsequent N-heterocyclic carbene (NHC)-catalyzed atroposelective amidation. nih.govknow-todays-news.comnih.gov This method has been shown to produce a variety of well-decorated N-aryl phthalimides in excellent yields and with high enantioselectivities. nih.govknow-todays-news.comresearchgate.net
Mechanistic studies suggest that this process can involve the generation of isoimide (B1223178) intermediates, which then rearrange to the more stable phthalimide. nih.govresearchgate.net The use of dehydrating agents like acetic anhydride can facilitate the cyclization of N-arylmaleamic acids, which are structurally related to phthalamic acids, leading to a mixture of the corresponding maleimide (B117702) and isomaleimide. lew.ro Computational studies, such as those using Density Functional Theory (DFT), have been employed to understand the reaction mechanisms and influencing factors, like the nature of the substituent on the aryl ring, on the product distribution. lew.ro
A kinetic study of the cyclization of substituted phthalanilic acids in acetic acid solution supports a two-step addition-elimination mechanism, involving a cyclization step followed by dehydration. researchgate.net This method has been successfully applied to the synthesis of various N-phenylphthalimide derivatives. researchgate.net
| Methodology | Key Reagents/Catalysts | Key Findings | Reference |
|---|---|---|---|
| NHC-catalyzed atroposelective amidation | Phthalic anhydride, aniline derivatives, pivaloyl chloride, N-heterocyclic carbene (NHC) | Produces well-decorated N-aryl phthalimides in excellent yields and high enantioselectivities. | nih.govknow-todays-news.com |
| Cyclization in acetic acid | Substituted phthalanilic acids, acetic acid | Proceeds via a two-step addition-elimination (cyclization-dehydration) mechanism. | researchgate.net |
| Dehydration with acetic anhydride | N-arylmaleamic acids, acetic anhydride | Leads to a mixture of maleimides and isomaleimides. | lew.ro |
Condensation Reactions Involving Phthalic Anhydride and Aromatic Amines
The direct condensation of phthalic anhydride with primary aromatic amines is a traditional and widely used method for synthesizing N-aryl phthalimides. nih.govacs.orgresearchgate.net This reaction is typically carried out at elevated temperatures, often in the presence of an acidic dehydrating agent. nih.gov While effective, these conditions can be harsh. nih.govchemrxiv.orgnih.gov
To address the need for milder and more efficient protocols, various catalytic systems have been developed. These include both metal-based and metal-free approaches. rsc.org For instance, the reaction can be catalyzed by Lewis acids like TaCl₅-silica gel under microwave irradiation, providing a solvent-free procedure. organic-chemistry.org Organocatalytic methods, which are often more environmentally friendly, have also gained prominence. rsc.org
The synthesis of this compound would specifically involve the condensation of phthalic anhydride with 2-aminobiphenyl. Modern advancements have focused on developing milder, organocatalytic strategies to overcome the often harsh conditions of traditional methods. nih.govchemrxiv.orgnih.gov For example, N-heterocyclic carbene (NHC) catalysis has been successfully employed for the atroposelective synthesis of N-aryl phthalimides under mild conditions. nih.govchemrxiv.orgnih.gov
The reaction of phthalic anhydride with various amines, including aromatic ones, has been extensively studied. rsc.orgnih.gov For instance, a catalytic amount of phthalimide-N-sulfonic acid in ethanol (B145695) at 80 °C has been shown to be an efficient system for preparing a range of isoindoline-1,3-diones from phthalic anhydride and amines. rsc.org
| Catalyst/Conditions | Description | Reference |
|---|---|---|
| High Temperature/Acidic Dehydrating Agents | Traditional method, often requiring harsh conditions. | nih.gov |
| N-Heterocyclic Carbene (NHC) | Organocatalytic approach enabling mild, atroposelective synthesis. | nih.govchemrxiv.orgnih.gov |
| TaCl₅-silica gel | Lewis acid catalyst for solvent-free synthesis under microwave irradiation. | organic-chemistry.org |
| Phthalimide-N-sulfonic acid | Efficient catalyst for the reaction in ethanol at 80 °C. | rsc.org |
Indirect Synthetic Approaches and Derivatization
Beyond direct condensation, several indirect methods and derivatization strategies exist for the synthesis of N-aryl phthalimides. These routes offer alternative pathways, particularly when direct condensation is not feasible or when specific functionalities are desired.
Formation from Phthalidylidene Dichloride and Primary Amines
An alternative and efficient method for the synthesis of N-substituted phthalimides involves the reaction of phthalidylidene dichloride (3,3-dichlorophthalide) with primary amines. consensus.appresearchgate.net This reaction proceeds under very mild conditions and provides the corresponding N-substituted phthalisoimides in nearly quantitative yields. researchgate.net The reaction is particularly effective with arylamines and arylenediamines. researchgate.net
However, this method is not as suitable for reactions with alkylamines due to their higher nucleophilicity, which can lead to side reactions. researchgate.net The presence of specific ortho-substituents on the arylamine can also influence the reaction outcome. researchgate.net
Functionalization and Derivatization of Phthalimide Scaffolds
The phthalimide ring itself can be a versatile scaffold for further functionalization and derivatization, allowing for the introduction of various substituents. rsc.org These modifications can be used to synthesize a diverse library of phthalimide derivatives with tailored properties.
One approach is the nucleophile-assisted ring-opening of phthalimides. acs.orgresearchgate.net This strategy can be employed to create amide-functionalized compounds. acs.org For example, reaction with hydrazine (B178648) can lead to the formation of bisphosphonates or aminoalkylphosphonates, depending on the reaction conditions. acs.orgresearchgate.net
Catalytic Methodologies in N-Aryl Phthalimide Synthesis
Catalytic methods offer efficient and often milder alternatives to traditional condensation reactions for the formation of the imide bond. These approaches are pivotal in modern organic synthesis for their ability to promote reactions with high selectivity and atom economy.
Palladium-Catalyzed Transformations
Palladium catalysis has emerged as a powerful tool for the construction of N-aryl phthalimides. A notable strategy involves the palladium-catalyzed double carbonylation of o-dihaloarenes with nitroarenes. rsc.orgrsc.org This method provides a direct route to various N-aryl phthalimides, achieving yields between 27% and 94%. rsc.orgrsc.org A key component of this transformation is the use of molybdenum hexacarbonyl (Mo(CO)₆), which serves as both a reducing agent and a solid source of carbon monoxide. rsc.orgrsc.org The reaction proceeds smoothly with a range of nitroarenes and o-dihaloarenes, as well as o-iodobenzoic acids. rsc.orgrsc.org The catalytic cycle is believed to involve an initial reduction of the nitroarene to an amine, followed by a double aminocarbonylation sequence. rsc.org
Another palladium-catalyzed approach is the aminocarbonylation of aryl halides. nih.gov This method can utilize formic acid and a carbodiimide (B86325) as an in-situ source of carbon monoxide. nih.gov The reaction is efficient for producing a variety of amides and N-substituted phthalimides. nih.gov Heterogeneous palladium catalysts, such as Pd/C and binaphthyl-supported palladium (Pd-BNP), have also proven effective in the synthesis of phthalimides. rsc.org
More recent developments include the palladium-catalyzed double C-H activation/annulation of alkynyl-oxime ethers with maleimide to furnish phthalimide scaffolds. nih.gov Additionally, a novel method for the synthesis of phthalimides and amides from 2-iodobenzamide (B1293540) and iodobenzene, respectively, has been reported using a PdCl(PPh₃)₂SnCl₃ catalyst and a CO balloon. nih.gov
Table 1: Examples of Palladium-Catalyzed Synthesis of N-Aryl Phthalimides
| Starting Material 1 | Starting Material 2 | Catalyst System | CO Source | Yield (%) | Reference |
| o-Diiodobenzene | Nitrobenzene | PdCl₂/xantphos | Mo(CO)₆ | 49 (GC) | rsc.org |
| o-Dihaloarenes | Nitroarenes | Palladium catalyst | Mo(CO)₆ | 27-94 | rsc.orgrsc.org |
| Aryl Halides | Amine | Palladium catalyst | Formic acid/carbodiimide | - | nih.gov |
| 2-Iodobenzamide | - | PdCl(PPh₃)₂SnCl₃ | CO balloon | Moderate to high | nih.gov |
*GC yield reported.
Silica-Catalyzed Amide and Imide Bond Formations
While the provided search results focus heavily on palladium catalysis, it is worth noting that other catalytic systems are employed for amide and imide bond formation. However, specific information regarding silica-catalyzed synthesis of this compound or related N-aryl phthalimides was not prominently featured in the search results. Traditional methods often rely on the condensation of phthalic anhydride with amines, which can be facilitated by acidic or basic catalysts. researchgate.netresearchgate.net For instance, the reaction of phthalic anhydride and primary amines in acetic acid using sulphamic acid as a catalyst can produce N-substituted phthalimides in high yields (86-98%). researchgate.net Computational studies have also elucidated the mechanism of acetic acid-catalyzed formation of N-phenylphthalimide from phthalanilic acid, highlighting the role of the acid in both proton donation and acceptance. mdpi.com
Multi-Component Reactions for Imide Scaffolds
Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that contains significant portions of all the starting materials. These reactions are prized for their efficiency and ability to rapidly generate molecular complexity.
Phthalimide Involvement in Passerini-Type Reactions
A groundbreaking development has been the use of phthalimide as an acid component in the Passerini reaction. nih.govacs.orgorganic-chemistry.org Traditionally, the Passerini reaction involves an aldehyde, an isocyanide, and a carboxylic acid. However, research has shown that phthalimide, with a pKa of 8.3, can act as a bioisostere for carboxylic acids in this context. nih.gov This discovery opens up new avenues for creating diverse and complex molecules. nih.govacs.org
The reaction has been optimized, with studies indicating that higher temperatures (55-80 °C) and the use of dichloromethane (B109758) (DCM) as a solvent provide the best yields. acs.orgorganic-chemistry.org The scope of the reaction is broad, tolerating various substituents on the phthalimide ring, including halogens, nitro, methyl, and methoxy (B1213986) groups, with moderate to good yields. acs.org The proposed mechanism involves the activation of the aldehyde by the acidic N-H of phthalimide, followed by nucleophilic attack of the isocyanide and subsequent intramolecular rearrangement. nih.govacs.org This novel approach not only expands the utility of the Passerini reaction but also highlights the versatility of the phthalimide scaffold in constructing innovative molecular architectures. nih.govacs.org
Table 2: Optimization of Passerini-Type Reaction with Phthalimide
| Aldehyde | Isocyanide | Phthalimide | Solvent | Temperature (°C) | Yield (%) | Reference |
| Isobutyraldehyde | Benzyl isocyanide | Phthalimide | DCM | Room Temp | 20 | rug.nl |
| Isobutyraldehyde | Benzyl isocyanide | Phthalimide | DCM | 55 | 43 | acs.org |
| Isobutyraldehyde | Benzyl isocyanide | Phthalimide | THF | 55 | Decreased | acs.org |
| Isobutyraldehyde | Benzyl isocyanide | Phthalimide | MeOH | 55 | Decreased | acs.org |
Detailed Mechanistic Elucidation of Imide Cyclization
The conversion of a phthalamic acid to a phthalimide is not a simple condensation but a sophisticated, multi-step process. Extensive research on N-aryl phthalamic acids reveals a widely accepted two-step addition-elimination mechanism, particularly in the presence of a catalyst like glacial acetic acid. mdpi.comresearchgate.netwikipedia.org
The process commences with the formation of the phthalamic acid intermediate from the reaction of phthalic anhydride with an amine. eijppr.com The subsequent cyclization is initiated by an intramolecular nucleophilic attack of the amide nitrogen onto one of the carboxylic acid's carbonyl carbons. researchgate.netrsc.org This is followed by the elimination of a water molecule to yield the final imide product.
Computational studies, specifically at the second-order Møller-Plesset perturbation (MP2) level of theory for N-phenylphthalanilic acid, have provided a detailed energy landscape of this transformation. mdpi.comnih.govresearchgate.net These studies highlight the crucial role of the acetic acid catalyst, which facilitates the reaction by acting as a proton shuttle, thereby avoiding a high-energy, four-membered transition state. mdpi.comnih.gov The catalyst participates in a double proton transfer, simultaneously protonating the carbonyl oxygen and deprotonating the amide nitrogen, which significantly lowers the activation barrier. wikipedia.org
| Reaction Step | Transition State | Description | Relative Energy (kcal·mol⁻¹) |
|---|---|---|---|
| Step 1: Cyclization | TS1 | Nucleophilic attack of amide N on carboxyl C | 19.5 |
| Step 2: Dehydration | TS2 | Elimination of water from gem-diol intermediate | 21.8 |
Nucleophilic Attack and Addition-Elimination Dynamics
The core event driving imide formation is the intramolecular nucleophilic attack. The amide nitrogen, despite its electron density being delocalized by the adjacent carbonyl group, acts as the nucleophile. researchgate.net This attack on the electrophilic carbonyl carbon of the carboxylic acid group initiates the ring-closing process. rsc.org The entire sequence is a classic example of a nucleophilic addition-elimination reaction. mdpi.comresearchgate.net
The initial addition of the nitrogen to the carbonyl group breaks the carbon-oxygen π-bond, with the electrons moving to the oxygen atom. This results in the formation of a tetrahedral intermediate. chemrxiv.org This is the "addition" phase. The subsequent "elimination" phase involves the reformation of a carbon-oxygen double bond and the expulsion of a leaving group, which, in this context, is a water molecule formed from the carboxyl -OH and the amide -H. wikipedia.orgrsc.org
For analogues like this compound, the nucleophilicity of the amine is paramount. The presence of the bulky biphenylyl group at the ortho position introduces significant steric hindrance. wikipedia.org This steric bulk can influence the geometry of the transition state, potentially slowing the rate of nucleophilic attack compared to less hindered analogues like N-phenylphthalimide. capes.gov.br The spatial arrangement of the biphenyl group can restrict the conformational freedom of the phthalamic acid precursor, thereby affecting the ease with which the amide nitrogen can achieve the necessary orientation for an effective intramolecular attack. wikipedia.orgacs.org
Understanding Reactivity Profiles in Imide-Forming Reactions
The reactivity of phthalamic acid analogues in imide-forming reactions is governed by a combination of electronic and steric effects. Kinetic studies on various substituted N-phenylphthalanilic acids have been instrumental in quantifying these influences. rsc.org
Electronic effects are well-described by Hammett plots. For the pre-equilibration step (initial nucleophilic attack), a linear Hammett plot with a ρ value of -1.1 was observed. researchgate.netrsc.org This negative value indicates that electron-donating groups on the N-phenyl ring accelerate this step by increasing the nucleophilicity of the amide nitrogen. Conversely, the subsequent imide formation step does not follow a simple linear Hammett relationship, reflecting the complexity of the rate-determining dehydration step. researchgate.netrsc.org
Steric hindrance, particularly from ortho-substituents on the N-aryl group, plays a decisive role in reaction kinetics. wikipedia.orgcapes.gov.br The N-(2-Biphenylyl) group is an extreme example of such steric bulk. This hindrance can significantly slow the reaction rate by impeding the formation of the required transition state geometry for cyclization. youtube.comnih.gov Research on the synthesis of atropisomeric N-aryl phthalimides, which are chiral due to restricted rotation around the C-N bond, directly illustrates the profound impact of bulky ortho-substituents. chemrxiv.orgnih.gov The high rotational barriers in these molecules underscore the severe steric clash that must be overcome during their synthesis. In some cases, steric hindrance can be exploited to control selectivity and slow unwanted side reactions. wikipedia.org
| Substituent on N-Phenyl Ring | Hammett Constant (σ) | Effect on Nucleophilic Attack Rate | Effect on Overall Reactivity |
|---|---|---|---|
| 4-Methoxy (Electron-Donating) | -0.27 | Increases | Accelerates |
| 4-Methyl (Electron-Donating) | -0.17 | Increases | Accelerates |
| None (Hydrogen) | 0.00 | Baseline | Baseline |
| 4-Chloro (Electron-Withdrawing) | +0.23 | Decreases | Slows |
| 4-Nitro (Strongly Electron-Withdrawing) | +0.78 | Decreases | Slows |
Investigation of Side Reactions and Byproduct Formation
One of the most common byproducts is the uncyclized phthalamic acid starting material, resulting from an incomplete reaction. nih.gov This is particularly an issue in syntheses employing sterically hindered amines, where the activation energy for cyclization is high.
When using unsymmetrical phthalic anhydrides, the initial reaction with the amine can produce two different regioisomers of the phthalamic acid intermediate. This can lead to a mixture of final imide products, complicating purification. For instance, the reaction of 4-methylisobenzofuran-1,3-dione with 2-tert-butylaniline (B1265841) yields a mixture of two phthalamic acid regioisomers.
Another notable side reaction occurs when glacial acetic acid is used as both the solvent and catalyst, especially with sterically hindered amines. An undesired acetylation of the starting amine can compete with the primary reaction with phthalic anhydride. This leads to the formation of acetamide (B32628) byproducts, which can sometimes predominate over the desired phthalimide product. This competing reaction highlights the challenges posed by sterically demanding substrates like 2-biphenylamine in phthalimide synthesis.
Crystallographic Studies and Solid State Structural Analysis of N Biphenylylphthalimides
Single-Crystal X-ray Diffraction Analysis: Elucidating Molecular and Crystal Structure
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov An SCXRD study of N-(2-Biphenylyl)phthalic acid imide would reveal its fundamental crystallographic parameters. This data is typically presented in a standardized table.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value (Example) |
|---|---|
| Chemical Formula | C₂₀H₁₃NO₂ |
| Formula Weight | 299.33 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| β (°) | Data not available |
| Volume (ų) | Data not available |
| Z (molecules/unit cell) | Data not available |
| Calculated Density (g/cm³) | Data not available |
This analysis would confirm the connectivity of the atoms and provide precise bond lengths and angles, defining the molecular geometry of the phthalimide (B116566) and biphenyl (B1667301) moieties.
Analysis of Intermolecular Interactions and Crystal Packing Motifs
Table 2: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor···Acceptor Distance (Å) | Description |
|---|---|---|
| π-π Stacking | Data not available | Between phthalimide and/or biphenyl rings. |
| C–H···O Hydrogen Bonds | Data not available | Involving phenyl C-H groups and carbonyl oxygens. |
These interactions are crucial for understanding the stability and physical properties of the crystalline material. The recurring patterns of these interactions are known as supramolecular synthons.
Conformational Analysis in the Crystalline State
In the solid state, the molecule adopts a specific, low-energy conformation. A key feature of this compound is the rotational freedom between the phthalimide group and the biphenyl group, as well as between the two phenyl rings of the biphenyl moiety itself. Crystallographic analysis would precisely define the dihedral angles that describe this conformation.
Table 3: Key Conformational Torsion Angles for this compound
| Torsion Angle Description | Angle (°) |
|---|---|
| Phthalimide Plane vs. Attached Phenyl Ring Plane | Data not available |
The degree of twist between the aromatic rings is a critical conformational parameter, influencing molecular packing and intermolecular contacts. For instance, in related N-substituted phthalimides, the angle between the phthalimide ring system and the attached phenyl ring is a significant structural feature. researchgate.net
Advanced Crystallographic Data Interpretation (e.g., Hirshfeld Surface Analysis and Fingerprint Plots)
For this compound, this analysis would provide a percentage breakdown of all close contacts.
Table 4: Hypothetical Contribution of Contacts from Hirshfeld Surface Fingerprint Plots
| Contact Type | Contribution (%) |
|---|---|
| H···H | Data not available |
| C···H / H···C | Data not available |
| O···H / H···O | Data not available |
Red spots on a Hirshfeld surface mapped with the dnorm property would indicate key hydrogen bonds or other close contacts, providing a clear visual representation of the most significant interactions holding the crystal lattice together. mdpi.com
Theoretical and Computational Chemistry Studies on N 2 Biphenylyl Phthalic Acid Imide
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to study the properties of imide-containing molecules. It offers a balance between accuracy and computational cost, making it suitable for calculating various molecular properties.
The electronic structure of a molecule, particularly the distribution of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding its chemical reactivity and electronic properties. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. dergipark.org.tr The difference between these energies, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. chemmethod.comresearchgate.net
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily excitable and reactive. dergipark.org.trchemmethod.com For phthalimide (B116566) derivatives, DFT calculations are commonly used to determine these values. For instance, studies on various N-substituted phthalimides show how different functional groups attached to the nitrogen atom influence the frontier orbital energies. chemmethod.com A lower LUMO energy is often sought for materials used as electron acceptors in applications like organic electronics. chemmethod.com
While specific calculations for N-(2-Biphenylyl)phthalic acid imide are not widely published, data from related phthalimide derivatives provide valuable context. The biphenyl (B1667301) group is expected to participate in the molecule's π-conjugated system, influencing the energies of the frontier orbitals. The HOMO is likely distributed over the electron-rich biphenyl and phthalimide rings, while the LUMO is typically centered on the electron-deficient phthalimide core.
Table 1: Calculated Frontier Orbital Energies for Various Phthalimide Derivatives This table presents data for related compounds to illustrate typical values for this class of molecules, as calculated by DFT methods.
| Compound Name | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Phthalimide | -7.73 | -2.55 | 5.18 |
| N-Methylphthalimide | -7.50 | -2.52 | 4.98 |
| N-Phenylphthalimide | -7.44 | -2.57 | 4.87 |
| N-Vinylphthalimide | -6.90 | -2.67 | 4.23 |
| N-Chlorophthalimide | -7.61 | -2.81 | 4.80 |
Source: Adapted from computational studies on phthalimide derivatives. chemmethod.com
DFT calculations are a reliable tool for predicting spectroscopic parameters, which aids in the interpretation of experimental data. For nuclear magnetic resonance (NMR) spectroscopy, theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei with considerable accuracy. researchgate.net
The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). Studies on related aromatic compounds, like phthalic acid and its diesters, have shown excellent agreement between DFT-computed NMR spectra and experimental results. researchgate.net This methodology can be directly applied to this compound to assign its complex NMR spectrum, helping to confirm its structure.
The three-dimensional structure of this compound is complex due to the rotational freedom around the C-N bond and the C-C bond linking the two phenyl rings of the biphenyl moiety. DFT-based geometry optimization is used to find the most stable conformation (the global minimum on the potential energy surface) and to explore other low-energy isomers and the transition states that separate them. ic.ac.uk
A key structural feature is the dihedral angle between the two phenyl rings. In isolated biphenyl, this angle is approximately 45°, representing a compromise between two opposing effects: π-conjugation, which favors a planar structure to maximize orbital overlap, and steric repulsion between the ortho-hydrogens on the two rings, which favors a twisted, non-planar structure. ic.ac.uk In this compound, the bulky phthalimide group attached at an ortho position introduces additional steric hindrance, which likely results in a significantly twisted conformation around the biphenyl C-C bond. Computational analysis can precisely determine this angle and the rotational energy barrier. ic.ac.uk
Molecular Dynamics Simulations (Computational and Theoretical Chemistry Context)
While DFT is excellent for studying single molecules or small clusters, Molecular Dynamics (MD) simulations are used to model the behavior of larger systems and to study dynamic processes over time. acs.org MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe how the molecule behaves in a condensed phase, such as in a solution or as an amorphous solid. acs.orgmdpi.com
For a compound like this compound, MD simulations could be used to:
Predict Bulk Properties: By simulating an amorphous cell containing many molecules, one can predict macroscopic properties like density, glass transition temperature, and mechanical modulus. This is particularly relevant for polyimides and other polymer systems. acs.org
Study Solvation: MD can model how the molecule interacts with solvent molecules, providing insights into its solubility and the structure of the solvation shell.
Analyze Intermolecular Interactions: In the solid state, MD simulations can reveal how molecules pack together and the nature of the intermolecular forces (e.g., van der Waals, π-π stacking) that govern the material's structure and properties. mdpi.com
Simulate Transport Phenomena: In the context of materials science, MD can be used to investigate the diffusion of small molecules through a matrix made of the imide compound, which is relevant for applications like gas separation membranes. mdpi.comresearchgate.net
Quantum Chemical Modeling of Reactivity and Photophysical Phenomena
Quantum chemical methods, including DFT, are instrumental in modeling the reactivity and photophysical properties of molecules. researchgate.net The electronic structure data derived from these calculations can predict how and where a molecule is likely to react. The Molecular Electrostatic Potential (MEP) map, for example, visualizes the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for intermolecular interactions. researchgate.net
For this compound, modeling can elucidate:
Reaction Mechanisms: Calculating the energy profiles of potential reaction pathways allows chemists to understand mechanisms and predict the most favorable products.
Photophysical Properties: Time-dependent DFT (TD-DFT) can predict the electronic absorption and emission spectra (UV-Vis and fluorescence) of the molecule. The HOMO-LUMO gap provides a first approximation of the lowest energy electronic transition. science.gov These calculations are vital for designing molecules for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes.
Development and Validation of Computational Models for Imide Systems
The reliability of any computational study depends on the quality of the underlying model. The development and validation of these models is a critical, iterative process. nih.govmdpi.com
Development involves selecting the appropriate theoretical methods and parameters. For DFT studies on imide systems, this includes choosing a suitable functional (e.g., B3LYP, PBE) and basis set (e.g., 6-31G(d,p), cc-pVTZ) that accurately describes the electronic structure and properties of interest without being computationally prohibitive. mdpi.com For MD simulations, it involves developing or choosing a force field that correctly represents the intra- and intermolecular forces. acs.org
Validation is the process of assessing the model's accuracy by comparing its predictions against known experimental data or higher-level theoretical results. nih.govresearchgate.net For this compound, a computational model could be validated by:
Comparing the optimized geometry with an experimental crystal structure.
Comparing predicted NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption maxima with experimentally measured spectra. researchgate.netmdpi.com
Testing the model's ability to reproduce known reaction energies or barriers for similar imide compounds.
Once a model is validated, it can be used with greater confidence to predict the properties of new, un-synthesized imide derivatives, accelerating the discovery and design of new materials for specific applications. acs.orgnih.gov
Supramolecular Chemistry and Engineered Assemblies of N Aryl Phthalimides
Design Principles for Supramolecular Architectures Based on N-Aryl Imides
The design of supramolecular architectures using N-aryl imides is predicated on the predictable and directional nature of non-covalent interactions. The core strategy involves the use of molecules, or tectons, that possess specific recognition sites capable of directing self-assembly into larger, well-defined structures. N-aryl imides are excellent candidates for this purpose due to their distinct structural and electronic features.
The fundamental design principles include:
Functional Group Placement: The phthalimide (B116566) moiety contains two carbonyl groups which are excellent hydrogen bond acceptors. The aromatic rings of both the phthalimide and the biphenyl (B1667301) groups can participate in π-π stacking and C-H···π interactions. The strategic placement of these functional groups allows for the programming of intermolecular connections. For instance, ligands incorporating functionalities for both metal coordination and self-complementary hydrogen bonding can be used to assemble coordination polymers with predictable topologies. researchgate.net
Hierarchical Assembly: Complex supramolecular structures can be built in a stepwise manner. For example, individual N-aryl phthalimide molecules can first form dimers or ribbons through strong, directional interactions like hydrogen bonds or π-π stacking. These primary structures can then assemble into more complex 2D or 3D architectures through weaker, less directional forces. nih.gov This hierarchical approach allows for the construction of intricate and functional materials.
Kinetic vs. Thermodynamic Control: The final supramolecular structure can be influenced by the assembly pathway. In some systems, a kinetically favored but less stable structure may form initially, which then slowly transforms into a more thermodynamically stable arrangement. rsc.org For N-aryl imides, factors like solvent choice and temperature can be used to guide the self-assembly process towards a desired kinetic or thermodynamic product. The breaking of planarity, as seen in the twisted biphenyl group of N-(2-biphenylyl)phthalic acid imide, can introduce multiple stable packing arrangements, leading to pathway-dependent polymerization. rsc.org
Role of N-Aryl Phthalimide Units in Non-Covalent Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking, Halogen Bonds)
Hydrogen Bonding: While the phthalimide group itself lacks strong hydrogen bond donors, its carbonyl oxygens are effective acceptors. In the presence of suitable donor molecules or when the aryl substituent contains donor groups (e.g., -OH, -NH), classical hydrogen bonds (N-H···O, O-H···O) can form. More commonly, weaker C-H···O hydrogen bonds play a significant role in stabilizing the crystal packing. nih.govnih.gov In the crystal structure of N-(2-pyridylmethyl)phthalimide, molecules are linked by C-H···O interactions to form chains. nih.gov For this compound, the aromatic C-H groups of the biphenyl and phthalimide rings can act as weak donors to the carbonyl oxygens of neighboring molecules.
Pi-Pi (π-π) Stacking: Aromatic π-π stacking is a dominant interaction in the solid-state structures of N-aryl phthalimides. mdpi.com This interaction can occur between the planar phthalimide groups, between the aryl substituents, or between a phthalimide and an aryl group.
Phthalimide Stacking: Phthalimide units often engage in offset or slipped stacking, where the rings are parallel but displaced relative to one another. rsc.org This arrangement maximizes attractive π-σ interactions. In N-(2-phenethyl)phthalimide, molecules form centrosymmetric pairs held together by π-π interactions between the phthalimide systems, with an interplanar distance of 3.263 Å. researchgate.net
Biphenyl Interactions: The biphenyl group in this compound provides an extended aromatic surface capable of strong π-π stacking. nih.gov The interaction between biphenyl moieties is a key factor in the formation of liquid crystalline phases and other self-assembled systems. nih.gov
Intramolecular Interactions: The ortho-substitution in this compound forces a close proximity between one of the phenyl rings of the biphenyl group and the phthalimide ring, potentially leading to intramolecular C-H···π or π-π interactions that stabilize the molecule's conformation.
Halogen Bonding: While not present in this compound, halogen bonding is a powerful tool in the crystal engineering of related compounds. By replacing a hydrogen atom on the phthalimide ring or the aryl substituent with a halogen (e.g., bromine, iodine), a directional N-X···O or N-X···N interaction can be introduced. uspex-team.org This demonstrates the tunability of the phthalimide scaffold for creating specific supramolecular synthons.
The interplay of these various non-covalent forces determines the final three-dimensional structure. A detailed analysis of these interactions is crucial for understanding and predicting the solid-state properties of these materials. mdpi.comunam.mxnih.gov
Table 1: Non-Covalent Interactions in Related N-Aryl Phthalimide Crystal Structures
| Compound | Key Non-Covalent Interactions | Centroid-Centroid Distance (Å) | Reference |
|---|---|---|---|
| N-(2-Phenethyl)phthalimide | π–π stacking (phthalimide-phthalimide) | 3.263 | researchgate.net |
| N-(2-Pyridylmethyl)phthalimide | C—H···O hydrogen bonds, offset π–π stacking (pyridine-pyridine) | 3.855 | nih.gov |
| Bis[2-(1,3-dioxoisoindol-2-yl)ethyl]azanium chloride | N-H···O hydrogen bonds, off-set π–π stacking (phthalimide-phthalimide) | 4.014 | nih.gov |
Phthalimides as Components in Host-Guest Chemistry and Self-Assembly Processes
The ability of N-aryl phthalimides to form well-defined structures through non-covalent interactions makes them valuable components in host-guest chemistry and self-assembly.
Self-Assembly: N-aryl phthalimides and related naphthalimides can spontaneously organize into complex nanostructures such as nanoparticles, fibers, and gels. rsc.orgresearchgate.net This process is driven by the minimization of free energy through the formation of stable intermolecular interactions. For example, anion-induced self-assembly has been observed in naphthalimide-peptide nanohybrids, where the addition of specific anions triggers a change in morphology. rsc.org The biphenyl group in this compound, known for its tendency to form liquid crystalline phases, would likely promote such self-assembly behavior. nih.gov
Host-Guest Systems: The defined cavities and surfaces created by the assembly of N-aryl phthalimides can be used to encapsulate smaller "guest" molecules.
Cyclophane Hosts: Cyclophanes derived from biphenyl bisimides have been synthesized to create box-like nanocavities. nih.gov These hosts can encapsulate aromatic guests through strong π–π and C-H···π interactions, leading to the formation of stable host-guest complexes with unique photophysical properties, such as delayed fluorescence. nih.gov
Clathrate Hosts: A clathrate host, N-[2-(3,5-dinitrobenzoylamino)-6-methylphenyl]phthalimide, was specifically designed to include N-substituted formamides. rsc.org The orthogonal arrangement of the phthalimide and N-phenyl groups creates a suitable space for recognizing and binding guest molecules. rsc.org
Frameworks: Covalently linked frameworks incorporating triphenylamine (B166846) units with carbonyl functionalities can form pores that act as hosts for guest molecules like trimesic acid. rsc.org The binding of guests within these pores can tailor the electronic properties of the framework, a concept known as supramolecular doping. rsc.org
The specific structure of this compound, with the bulky biphenyl group at the ortho position, suggests that it could form host structures where the cavity is defined by the steric hindrance and electronic nature of the twisted biphenyl units.
Crystal Engineering and Controlled Solid-State Organization
Crystal engineering aims to design and control the formation of crystalline solids with desired properties by understanding and utilizing intermolecular interactions. rsc.org N-aryl phthalimides are excellent targets for crystal engineering due to the variety of predictable non-covalent interactions they can form. nih.govmdpi.com
The controlled solid-state organization of this compound would depend on the competition and cooperation between several interactions:
π-π Stacking of Phthalimide Groups: This interaction promotes a columnar or layered arrangement of the imide portions of the molecules. researchgate.net
π-π Stacking of Biphenyl Groups: This interaction favors a packing that maximizes the overlap of the biphenyl substituents. nih.gov
C-H···O and C-H···π Hydrogen Bonds: These weaker but numerous interactions act as "glue," connecting the primary structural motifs formed by π-stacking. nih.govnih.gov
The final crystal structure represents the energetic minimum achieved by optimizing this complex network of interactions. The ortho-substitution in this compound introduces significant steric constraints. The molecule is inherently non-planar due to the twist between the phthalimide and biphenyl groups, and between the two phenyl rings of the biphenyl unit. nih.gov This non-planarity can frustrate simple, dense packing and may lead to the formation of more complex, open structures or the inclusion of solvent molecules.
A study on a related compound, N-(2-biphenylenyl)-4-[2′-phenylethynyl]phthalimide (BPP), showed that high-temperature curing leads to complex reactions involving the aromatic moieties, resulting in a polymer with a high glass transition temperature. researchgate.net This indicates that the biphenylene (B1199973) group is reactive under these conditions, and its interactions are crucial to the properties of the final material. The controlled thermal treatment of this compound could similarly be used as a crystal engineering tool to access different solid-state phases or to induce solid-state polymerization, guided by the pre-organization of the monomers in the crystal lattice.
Emerging Research Frontiers and Future Directions for N 2 Biphenylyl Phthalic Acid Imide
Exploration of Novel Synthetic Pathways and Catalytic Systems
The synthesis of N-aryl phthalimides, including N-(2-Biphenylyl)phthalic acid imide, has traditionally been achieved through the condensation of phthalic anhydride (B1165640) with the corresponding aniline (B41778) derivative (2-aminobiphenyl). These methods often require harsh reaction conditions, such as high temperatures. chemrxiv.org Modern research is focused on developing milder, more efficient, and selective synthetic routes.
A significant breakthrough is the development of organocatalytic methods. chemrxiv.org Specifically, the use of N-heterocyclic carbenes (NHCs) as catalysts has enabled the atroposelective synthesis of N-aryl phthalimides under mild conditions. chemrxiv.org This process involves the in-situ activation of phthalamic acid, which is formed from the initial reaction between the anhydride and the amine. The NHC catalyst then facilitates an atroposelective amidation to produce the target imide with high yields and enantioselectivities. chemrxiv.org This is particularly relevant for this compound, where rotation around the C-N bond is hindered, creating the potential for stable, chiral atropisomers.
Other innovative approaches include the use of microwave irradiation, which can significantly shorten reaction times from hours to minutes. researchgate.net The choice of catalyst and solvent system is also a key area of exploration, with systems like sulphamic acid in acetic acid being used in more traditional, yet effective, procedures. researchgate.net
| Method | Description | Typical Reagents/Catalysts | Conditions | Key Advantages |
|---|---|---|---|---|
| Traditional Condensation | Direct condensation of phthalic anhydride and an amine. researchgate.net | Acetic acid, Sulphamic acid | High temperature (e.g., 110-180°C), long reaction times. researchgate.netresearchgate.net | Simple, well-established procedure. |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate the condensation reaction. researchgate.net | Amine, Phthalic anhydride (often solvent-free or in DMF) | High temperature (150-250°C), short time (3-10 mins). researchgate.net | Rapid synthesis, high yields. |
| NHC-Catalyzed Synthesis | Organocatalytic approach involving in-situ activation of the intermediate phthalamic acid. chemrxiv.org | N-Heterocyclic Carbene (NHC) pre-catalyst | Mild conditions. | High enantioselectivity (atroposelective), mild conditions, access to both enantiomers. chemrxiv.org |
Advanced Spectroscopic and Structural Characterization Techniques
A thorough understanding of the structure and properties of this compound relies on a suite of advanced characterization techniques. Beyond standard methods like Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and mass spectrometry for confirming the chemical structure researchgate.net, more advanced techniques are being employed to probe its nuanced structural and electronic features.
X-ray Diffraction (XRD) is crucial for determining the precise solid-state structure, including bond lengths, bond angles, and the dihedral angle between the phenyl rings of the biphenyl (B1667301) moiety. This is essential for confirming the conformation and packing of the molecule in its crystalline form. mdpi.com For polymeric materials derived from imides, XRD provides information on the spacing between polymer backbones. mdpi.com
Hirschfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within the crystal lattice. bcrec.id For this compound, this analysis can reveal the nature and extent of π-π stacking, C-H···O interactions, and other non-covalent forces that govern its supramolecular assembly.
UV-Visible (UV-Vis) Spectroscopy , combined with fluorescence spectroscopy, is used to investigate the electronic properties. These techniques are vital for assessing the potential of the compound in optoelectronic applications, such as in Organic Light Emitting Diodes (OLEDs), by characterizing its absorption and emission profiles. mdpi.com
| Technique | Information Yielded | Relevance to this compound |
|---|---|---|
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond parameters, crystal packing. mdpi.com | Confirms molecular geometry, quantifies steric hindrance, and identifies atropisomeric conformation. |
| Hirschfeld Surface Analysis | Visualization and quantification of intermolecular interactions. bcrec.id | Elucidates the role of non-covalent interactions in the crystal packing. |
| UV-Vis and Fluorescence Spectroscopy | Electronic transitions, absorption/emission wavelengths, quantum yield. mdpi.com | Assesses suitability for optoelectronic applications (e.g., OLEDs, fluorescent probes). |
| Powder X-ray Diffraction (PXRD) | Crystallinity, phase identification, and interlayer spacing in polymers. mdpi.com | Characterizes the morphology of materials derived from the imide monomer. |
Integration of Multi-Scale Computational Methodologies with Experimental Data
The synergy between experimental work and computational modeling is a major frontier in chemical research. nih.gov For a molecule like this compound, multi-scale computational methods provide insights that are often difficult to obtain through experiments alone.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry. It is used to optimize the molecular geometry, predict vibrational frequencies (for comparison with FT-IR spectra), and calculate NMR chemical shifts. mdpi.com Time-Dependent DFT (TD-DFT) can simulate UV-Vis absorption spectra, providing a theoretical basis for the electronic transitions observed experimentally. mdpi.com
Multi-scale modeling , particularly Quantum Mechanics/Molecular Mechanics (QM/MM), allows for the study of the molecule in a more complex environment, such as in a polymer matrix or solvent. frontiersin.orgepfl.ch In this approach, the core imide structure is treated with high-level QM accuracy to capture electronic effects, while the surrounding environment is modeled using computationally less expensive classical mechanics (MM). epfl.ch This integration is critical for understanding how intermolecular interactions influence the compound's properties.
Molecular Dynamics (MD) simulations can be used to model the dynamic behavior of the molecule and materials derived from it. nih.gov For instance, MD can help validate molecular structures and predict material properties, such as the dielectric constant in polyimides, which can then be verified experimentally. acs.org The integration of these computational predictions with experimental data from techniques like XRD and spectroscopy provides a comprehensive and validated understanding of the system. nih.gov
Rational Design of Imide-Based Functional Materials for Specific Applications
The ultimate goal of the fundamental research described above is the rational design of new functional materials. The unique structure of this compound makes it an attractive building block for materials with tailored properties.
Low-Dielectric Materials: Polyimides are essential materials in the microelectronics industry. There is a growing demand for polyimides with a low dielectric constant (Dk) to reduce energy consumption and signal delay. acs.org By understanding structure-property relationships, often aided by machine learning models trained on large datasets, researchers can rationally design imide monomers like this compound to create polymers with desired dielectric properties. acs.org
Photocatalysis and Optoelectronics: The electronic properties of imide-based materials can be tuned for applications in photocatalysis and electronics. For example, potassium poly(heptazine imide) (KPHI), a carbon nitride imide, has shown outstanding activity in photocatalytic hydrogen and hydrogen peroxide production. rsc.org The design of heterostructures, such as with tantalum oxynitride (TaON), can enhance charge separation and improve efficiency. researchgate.net Similarly, the emissive properties of N-aryl phthalimides are being explored for use in OLEDs. The biphenyl group in this compound can be functionalized to fine-tune its electronic and charge-transport properties for these applications.
Gas Separation Membranes: Polyimides are also used in membranes for gas separation. By carefully selecting the dianhydride and diamine monomers, it is possible to create polymers with specific free volume characteristics. Phthalide-containing polyimides, after thermal rearrangement, have shown excellent gas permeability and selectivity, exceeding established performance limits for separations like CO₂/CH₄. nih.gov The rigid and contorted structure that the 2-biphenylyl group would impart to a polymer backbone could be exploited to create materials with high free volume for efficient gas transport.
Q & A
Q. What are the standard synthetic routes for preparing N-(2-Biphenylyl)phthalic acid imide, and how can reaction conditions be optimized?
The compound can be synthesized via cyclodehydration of precursor amic acids derived from phthalic anhydride and biphenylamine derivatives. A typical procedure involves refluxing in polar aprotic solvents (e.g., N-methyl-2-pyrrolidinone) under inert atmosphere, followed by thermal or chemical imidization . Reaction optimization includes monitoring via TLC (hexane:ethyl acetate, 9:1) and adjusting stoichiometric ratios to minimize byproducts like unreacted anhydrides or oligomers . For intermediates, sodium azide-mediated substitutions in toluene/water mixtures may be adapted for functional group modifications .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
- Elemental Analysis (CHN): Determines empirical formula accuracy, with deviations >0.3% indicating impurities .
- UPLC with BEH Phenyl Columns: Rapid separation (3.5 minutes runtime) using acetonitrile/water gradients resolves phthalic acid derivatives, detecting trace impurities like unreacted biphenylamines or residual solvents .
- NMR Spectroscopy: H and C NMR identify biphenyl protons (δ 7.2–7.8 ppm) and imide carbonyls (δ 168–170 ppm). Discrepancies in splitting patterns may signal stereochemical anomalies .
Q. How can researchers mitigate common side reactions during imide synthesis?
Side reactions like incomplete cyclization or hydrolysis are addressed by:
- Using anhydrous solvents (e.g., distilled NMP) and molecular sieves to suppress moisture.
- Employing excess phthalic anhydride (1.2–1.5 eq) to drive cyclodehydration .
- Quenching reactions with ice to precipitate products, minimizing degradation .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
Discrepancies between theoretical and observed NMR/IR data often arise from conformational flexibility or crystal packing. Solutions include:
- Variable-Temperature NMR: Resolves dynamic effects (e.g., hindered rotation of biphenyl groups) .
- X-ray Crystallography: Confirms solid-state conformation, distinguishing between keto-enol tautomerism in imides .
- Computational Modeling (DFT): Predicts C chemical shifts within ±2 ppm of experimental values, validating assignments .
Q. How can Hofmann degradation be applied to modify this compound for functional materials?
Hofmann degradation of the imide generates anthranilic acid analogs, enabling incorporation of amine or azide functionalities. For example, brominated intermediates (e.g., 4-bromophthalic acid imide) undergo degradation with NaOH/Br₂ to yield bioactive derivatives for polymer crosslinking or chelating resins .
Q. What advanced analytical methods quantify trace degradation products in polymer matrices containing this imide?
- High-Resolution Mass Spectrometry (HRMS): Identifies low-abundance oxidative byproducts (e.g., hydroxylated biphenyls) with ppm-level accuracy .
- Tandem LC-MS/MS: Differentiates positional isomers (e.g., ortho vs. para substitution) using collision-induced dissociation patterns .
- Thermogravimetric Analysis (TGA): Tracks thermal decomposition kinetics, correlating stability with substituent electronic effects .
Q. How do solvent polarity and substituent effects influence the photophysical properties of this imide?
Electron-withdrawing groups (e.g., nitro, fluoro) on the biphenyl moiety redshift fluorescence emission (λem 450→520 nm) in polar solvents. Solvatochromic shifts are quantified using Lippert-Mataga plots, with Stokes shifts >100 nm indicating intramolecular charge transfer .
Methodological Notes
- Synthetic Reproducibility: Batch-to-batch variability in biphenylamine purity (>99% by HPLC) is critical for consistent imide yields .
- Regulatory Compliance: EPA DSSTox data (CAS RN cross-referenced) ensures compliance with environmental safety standards for lab-scale synthesis .
- Data Validation: Cross-reference elemental analysis (C, H, N ±0.3%) with HRMS to confirm molecular integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
